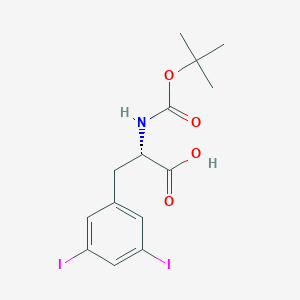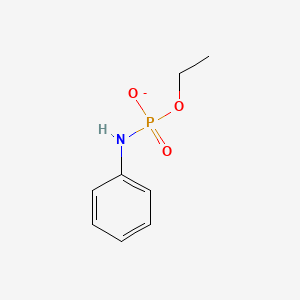![molecular formula C20H34N2O3 B14498069 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-75-9](/img/structure/B14498069.png)
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is an organic compound with a complex structure It is composed of a propyl group attached to a 4-aminobenzoate moiety through a dibutylaminoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent carboxylation to yield 4-aminobenzoic acid.
Formation of the dibutylaminoethoxy group: This involves the reaction of dibutylamine with ethylene oxide to form 2-(dibutylamino)ethanol.
Esterification: The final step involves the esterification of 4-aminobenzoic acid with 2-(dibutylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Procaine: A local anesthetic with a similar ester linkage.
Benzocaine: Another local anesthetic with a simpler structure.
Lidocaine: An amide-based local anesthetic with different pharmacological properties.
Uniqueness
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylaminoethoxy group provides additional flexibility and potential for interaction with various molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
63917-75-9 |
|---|---|
Molecular Formula |
C20H34N2O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C20H34N2O3/c1-3-5-12-22(13-6-4-2)14-17-24-15-7-16-25-20(23)18-8-10-19(21)11-9-18/h8-11H,3-7,12-17,21H2,1-2H3 |
InChI Key |
VLNZLRGVZZUCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
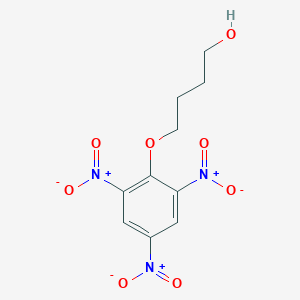
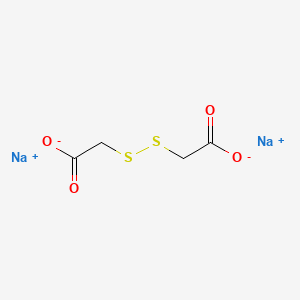
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
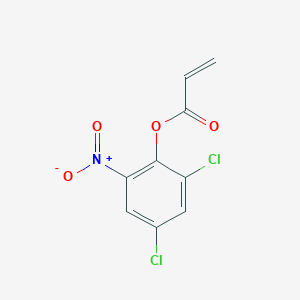

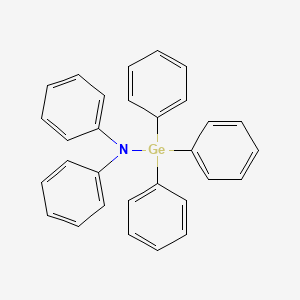
-lambda~5~-phosphane](/img/structure/B14498043.png)
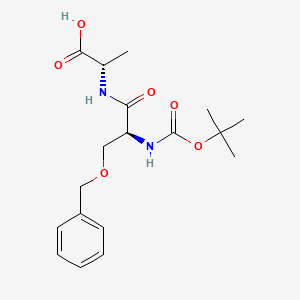

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
